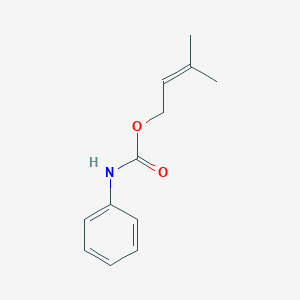

3-Methyl-2-butenylphenylcarbamate

Description

3-Methyl-2-butenylphenylcarbamate (CAS: 105902-61-2) is a carbamate derivative with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol . Its structure comprises a phenyl ring linked to a carbamate group (–NH–CO–O–) and a branched 3-methyl-2-butenyl chain (prenyl group). This compound is synthesized via the reaction of α-terpineol (a terpene alcohol) with phenyl isocyanate in the presence of HCl as a catalyst, followed by chromatographic purification . Carbamates are widely studied for their biological activities, including insecticidal, herbicidal, and pharmacological properties, owing to their structural versatility and stability.

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25g/mol |

IUPAC Name |

3-methylbut-2-enyl N-phenylcarbamate |

InChI |

InChI=1S/C12H15NO2/c1-10(2)8-9-15-12(14)13-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3,(H,13,14) |

InChI Key |

NTMVLXFTQLVNAQ-UHFFFAOYSA-N |

SMILES |

CC(=CCOC(=O)NC1=CC=CC=C1)C |

Canonical SMILES |

CC(=CCOC(=O)NC1=CC=CC=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Butan-2-yl (3-Chlorophenyl)carbamate (CAS: 2164-13-8)

- Molecular Formula: C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- The sec-butyl chain (butan-2-yl) introduces steric bulk, which may influence binding affinity to biological targets. Applications: Used as a herbicide and intermediate in agrochemical synthesis .

Methyl (3-Hydroxyphenyl)carbamate (CAS: 13683-89-1)

- Molecular Formula: C₈H₉NO₃

- Molecular Weight : 167.16 g/mol

- Lower molecular weight and simpler structure compared to 3-methyl-2-butenylphenylcarbamate, resulting in reduced lipophilicity (log k ≈ 1.2 via HPLC) . Applications: Intermediate in pharmaceutical synthesis and polymer chemistry.

4-Chloro-2-{[(Substituted Phenyl)Amino]Carbonyl}Phenyl Alkyl Carbamates

Structural and Functional Analysis

Substituent Effects on Bioactivity

Lipophilicity and Pharmacokinetics

A comparative HPLC study of carbamates revealed the following trends:

| Compound | log k (Lipophilicity) | Molecular Weight | Key Substituent |

|---|---|---|---|

| 3-Methyl-2-butenylphenylcarbamate | ~2.9 (estimated) | 205.25 | Prenyl chain |

| Butan-2-yl (3-chlorophenyl)carbamate | ~3.1 | 227.69 | Chlorophenyl |

| Methyl (3-hydroxyphenyl)carbamate | 1.2 | 167.16 | Hydroxyphenyl |

| 4-Chloro-2-carbamates (e.g., 4a) | 2.8–3.5 | 280–320 | Chloro + alkyl |

Note: Higher log k values correlate with greater membrane permeability and prolonged half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.